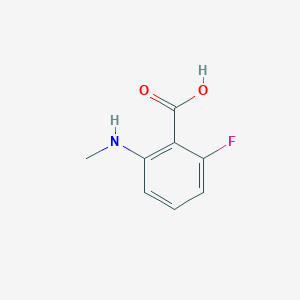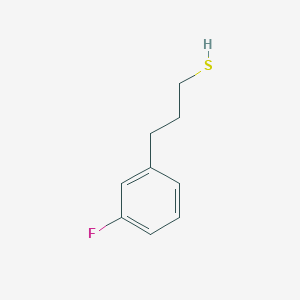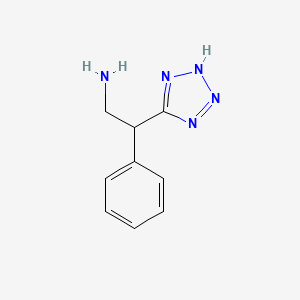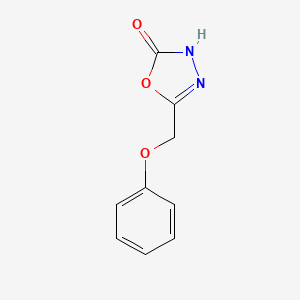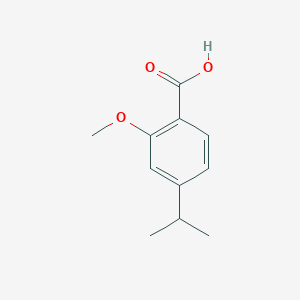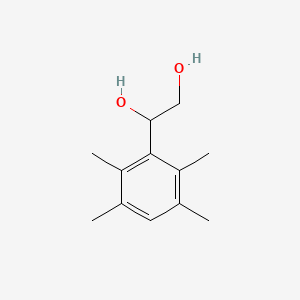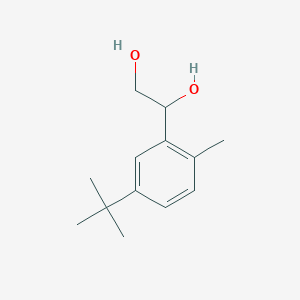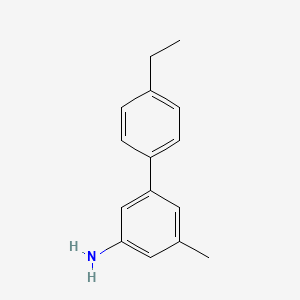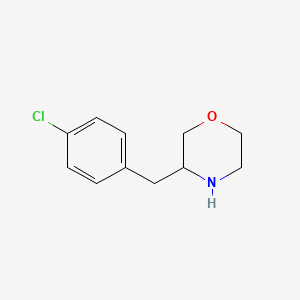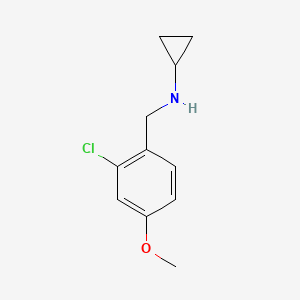
1-(2-Phenylpropan-2-yl)piperazine
Vue d'ensemble
Description
1-(2-Phenylpropan-2-yl)piperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Phenylpropan-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenylpropan-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant and Antianxiety Activities: Kumar et al. (2017) synthesized derivatives of 1-(2-phenylpropan-2-yl)piperazine and evaluated their antidepressant and antianxiety activities, indicating potential use in treating mood disorders (Kumar et al., 2017).
Anticancer Properties: Gudisela et al. (2017) reported on the synthesis of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives, showcasing their potent cytotoxic activities against various human cancer cell lines, suggesting a potential application in cancer therapy (Gudisela et al., 2017).
Antimicrobial Activity: Rajkumar et al. (2014) synthesized 1-(2-phenylpropan-2-yl)piperazine derivatives with significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Rajkumar et al., 2014).
Antitumor Activity: Yurttaş et al. (2014) developed 1,2,4-triazine derivatives bearing a piperazine amide moiety, which showed promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Anti-Bone Cancer Activity: Lv et al. (2019) explored the synthesis of a heterocyclic compound involving 1-(2-phenylpropan-2-yl)piperazine and its potential anti-bone cancer activity (Lv et al., 2019).
Cocaine-Abuse Therapeutic Agents: Hsin et al. (2002) discussed the development of long-acting dopamine transporter ligands derived from 1-(2-phenylpropan-2-yl)piperazine for the treatment of cocaine abuse (Hsin et al., 2002).
Antidiabetic Compounds: Le Bihan et al. (1999) identified piperazine derivatives as potential antidiabetic compounds, showing significant increases in insulin secretion (Le Bihan et al., 1999).
Acetylcholinesterase Inhibitors: Yurttaş et al. (2013) synthesized thiazole-piperazines with potent inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease (Yurttaş et al., 2013).
Propriétés
IUPAC Name |
1-(2-phenylpropan-2-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2,12-6-4-3-5-7-12)15-10-8-14-9-11-15/h3-7,14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUMHCHGKODAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylpropan-2-yl)piperazine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

